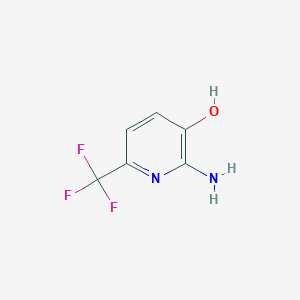

2-Amino-6-(trifluoromethyl)pyridin-3-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)4-2-1-3(12)5(10)11-4/h1-2,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKUMWBWJIMTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 6 Trifluoromethyl Pyridin 3 Ol

Intrinsic Reactivity of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups are the primary centers for a variety of chemical transformations, including nucleophilic attack, proton transfer, and condensation reactions.

Nucleophilic Reactivity of the 2-Amino Group

The 2-amino group in 2-Amino-6-(trifluoromethyl)pyridin-3-ol possesses significant nucleophilic character, making it susceptible to reactions with a range of electrophiles. This reactivity is a hallmark of aminopyridines, which are known to participate in various N-functionalization reactions. The lone pair of electrons on the nitrogen atom is available for donation, initiating reactions such as alkylation, acylation, and arylation.

However, the nucleophilicity of the 2-amino group in this specific molecule is modulated by the electronic effects of the other substituents on the pyridine (B92270) ring. The trifluoromethyl group at the 6-position, being a potent electron-withdrawing group, tends to decrease the electron density across the entire ring system, including the 2-amino group. This inductive effect can lead to a reduction in the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine (B139424). Despite this deactivation, the 2-amino group remains a viable nucleophile and can undergo reactions under appropriate conditions, often requiring more forcing conditions or the use of highly reactive electrophiles.

Table 1: Predicted Reactivity of the 2-Amino Group

| Reaction Type | Electrophile | Expected Product |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | 2-(Methylamino)-6-(trifluoromethyl)pyridin-3-ol |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl) | N-(3-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)acetamide |

| N-Arylation | Aryl halides (e.g., C₆H₅Br) | 2-(Phenylamino)-6-(trifluoromethyl)pyridin-3-ol |

Reactivity of the 3-Hydroxyl Group as a Nucleophile and Proton Donor

The 3-hydroxyl group imparts dual reactivity to the molecule, functioning as both a nucleophile and a proton donor. As a nucleophile, the oxygen atom of the hydroxyl group can attack electrophilic centers, leading to O-alkylation and O-acylation products. This reactivity is particularly relevant in the synthesis of various ether and ester derivatives. The competition between N-alkylation/acylation of the 2-amino group and O-alkylation/acylation of the 3-hydroxyl group is a key consideration in the synthetic manipulation of this molecule and can often be controlled by the choice of reaction conditions, such as the base and solvent employed.

As a proton donor, the 3-hydroxyl group is acidic, and its pKa is influenced by the electron-withdrawing trifluoromethyl group. This group enhances the acidity of the hydroxyl proton, making it more readily abstracted by a base. This proton-donating ability is crucial in reactions where the deprotonated form, the pyridinolate anion, acts as a more potent nucleophile. The hydroxyl group can also participate in hydrogen bonding, which can influence the molecule's physical properties and its interactions with other molecules and solvents.

Table 2: Dual Reactivity of the 3-Hydroxyl Group

| Role | Reaction Type | Reactant | Expected Product |

| Nucleophile | O-Alkylation | Alkyl halide (e.g., CH₃I) | 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine |

| Nucleophile | O-Acylation | Acyl chloride (e.g., CH₃COCl) | 2-Amino-6-(trifluoromethyl)pyridin-3-yl acetate |

| Proton Donor | Deprotonation | Base (e.g., NaH) | Sodium 2-amino-6-(trifluoromethyl)pyridin-3-olate |

Condensation Reactions and Derivatives Formation

The presence of both an amino and a hydroxyl group in a 1,2-relationship on the pyridine ring makes this compound a valuable precursor for the synthesis of fused heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the bifunctional pyridine with a reagent containing two electrophilic centers, leading to the formation of a new ring fused to the pyridine core.

For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of pyridopyrimidine or pyridoxazine derivatives. Similarly, condensation with 1,3-dielectrophiles can yield five- or six-membered heterocyclic rings. The specific outcome of these condensation reactions is highly dependent on the nature of the condensing reagent and the reaction conditions employed. The formation of these derivatives is a powerful strategy for expanding the chemical space and accessing novel compounds with potential applications in various fields of chemistry.

Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity

The trifluoromethyl group at the 6-position exerts a profound influence on the electronic properties and, consequently, the reactivity of the pyridine ring.

Electronic Effects and Aromatic Substitution Patterns

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. Its powerful inductive (-I) effect significantly reduces the electron density of the pyridine ring, making it more electron-deficient. This deactivation has a major impact on the susceptibility of the ring to electrophilic aromatic substitution (EAS). Pyridine itself is already less reactive towards EAS than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, and the presence of the CF₃ group further deactivates the ring, making such reactions challenging.

Conversely, the electron-deficient nature of the ring enhances its reactivity towards nucleophilic aromatic substitution (SNA). The trifluoromethyl group, along with the ring nitrogen, helps to stabilize the negative charge in the Meisenheimer-like intermediates formed during nucleophilic attack. This makes the pyridine ring more susceptible to attack by nucleophiles, particularly at positions ortho and para to the electron-withdrawing groups.

Stereoelectronic Control and Regioselectivity

The substituents on the pyridine ring—the 2-amino, 3-hydroxyl, and 6-trifluoromethyl groups—collectively direct the regioselectivity of both electrophilic and nucleophilic substitution reactions.

In the case of electrophilic aromatic substitution, should it occur under forcing conditions, the directing effects of the amino and hydroxyl groups (ortho-, para-directing) would be in competition with the deactivating and meta-directing effect of the trifluoromethyl group and the ring nitrogen. The amino group is a strong activating group and would likely direct an incoming electrophile to the 5-position.

For nucleophilic aromatic substitution, the situation is more complex. The trifluoromethyl group strongly activates the positions ortho and para to it for nucleophilic attack. Therefore, a good leaving group at the 2-, 4-, or 6-position would be readily displaced by a nucleophile. In the parent molecule, there are no readily available leaving groups on the ring. However, if a derivative were prepared, for example, by converting the hydroxyl group to a better leaving group, nucleophilic substitution could be a viable reaction pathway. The interplay of these electronic factors provides a means to control the regiochemical outcome of substitution reactions on this highly functionalized pyridine ring.

Mechanistic Studies of Key Transformations

The reactivity of this compound is a subject of significant interest due to the unique electronic properties imparted by the trifluoromethyl group. Mechanistic studies, though not widely published for this specific compound, can be inferred from the well-documented behavior of trifluoromethyl-substituted heterocycles and aminophenols.

Radical Reaction Mechanisms Involving Trifluoromethyl Species

The trifluoromethyl (CF3) group can participate in and influence radical reactions through several mechanisms. The generation of a trifluoromethyl radical is a key initiation step in many of these transformations.

Initiation: The formation of trifluoromethyl radicals can be achieved through various methods, including the photolysis of trifluoromethyl halides (e.g., CF3I) or the single-electron reduction of electrophilic trifluoromethylating reagents.

Propagation: Once generated, the trifluoromethyl radical is a highly electrophilic species that can readily add to electron-rich systems. In the context of this compound, the pyridine ring is activated by the amino and hydroxyl groups, making it a potential target for radical addition. The reaction would likely proceed via addition of the CF3 radical to the aromatic ring, forming a radical intermediate. This intermediate would then be rearomatized through the loss of a hydrogen atom.

Termination: The radical chain reaction is terminated by the combination of two radical species.

The presence of the electron-withdrawing CF3 group on the pyridine ring can influence the regioselectivity of radical attack. Generally, electrophilic radicals preferentially attack positions with higher electron density. The interplay between the activating amino and hydroxyl groups and the deactivating trifluoromethyl group would determine the ultimate position of further functionalization.

Proton Transfer and Tautomeric Equilibria

The this compound molecule can exist in several tautomeric forms due to the presence of the amino and hydroxyl groups on the pyridine ring. Proton transfer events lead to an equilibrium between these different forms. The principal tautomers would include the amino-hydroxy form, the imino-keto form, and zwitterionic species.

The relative stability of these tautomers is influenced by several factors, including intramolecular hydrogen bonding, solvent polarity, and the electronic effects of the substituents. The strongly electron-withdrawing trifluoromethyl group can significantly impact the acidity of the N-H and O-H protons, thereby influencing the position of the tautomeric equilibrium.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar aminopyridinol systems have been instrumental in elucidating the energetic landscapes of these tautomeric equilibria. Such studies can predict the relative stabilities of the different tautomers and the energy barriers for their interconversion. For this compound, it is anticipated that the amino-hydroxy form would be the most stable tautomer in most solvents, although the population of other tautomers might be significant under specific conditions.

Reaction Kinetics and Thermodynamic Analyses of Reaction Pathways

A thorough understanding of the reaction mechanisms necessitates the investigation of reaction kinetics and thermodynamics. Kinetic studies provide information about the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts. Thermodynamic analyses, on the other hand, determine the feasibility of a reaction and the position of equilibrium.

For transformations involving this compound, kinetic studies would involve monitoring the disappearance of reactants and the appearance of products over time. This data can be used to determine the rate law and the activation energy for the reaction, providing insights into the transition state of the rate-determining step.

Thermodynamic analyses would involve determining the change in Gibbs free energy (ΔG) for a given reaction. A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous reaction under the given conditions. The electron-withdrawing nature of the trifluoromethyl group can have a profound effect on both the kinetics and thermodynamics of reactions. For instance, it can stabilize anionic intermediates, thereby accelerating reactions that proceed through such species. Conversely, it can destabilize cationic intermediates, slowing down reactions that involve their formation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 2-Amino-6-(trifluoromethyl)pyridin-3-ol, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques would provide an unambiguous structural assignment.

The ¹H NMR spectrum is expected to be relatively simple, showing distinct signals for the aromatic protons and the exchangeable protons of the amino (-NH₂) and hydroxyl (-OH) groups. The pyridine (B92270) ring contains two aromatic protons. Due to the substitution pattern, these protons would appear as two distinct doublets, with their coupling constant revealing their ortho relationship. The electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the trifluoromethyl group would influence their chemical shifts significantly. The protons on the -NH₂ and -OH groups would likely appear as broad singlets, and their chemical shifts could vary with solvent, concentration, and temperature.

The ¹³C NMR spectrum would account for all six carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group (C6) is expected to show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to the amino (C2) and hydroxyl (C3) groups would be shielded, appearing at higher fields compared to unsubstituted pyridine, while the carbons adjacent to the trifluoromethyl group would be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for substituted pyridines. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| H4 | ~6.5 - 7.0 | - | d |

| H5 | ~7.2 - 7.7 | - | d |

| NH₂ | Variable (broad) | - | s (broad) |

| OH | Variable (broad) | - | s (broad) |

| C2 | - | ~145 - 155 | s |

| C3 | - | ~150 - 160 | s |

| C4 | - | ~110 - 120 | s |

| C5 | - | ~125 - 135 | s |

| C6 | - | ~140 - 150 | q |

| CF₃ | - | ~120 - 130 | q |

d = doublet, s = singlet, q = quartet

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. The spectrum for this compound is expected to show a single, sharp singlet. This is because all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift of this signal, typically observed between -60 and -70 ppm (relative to CFCl₃), is indicative of a trifluoromethyl group attached to an aromatic ring. For the related compound 2-(Trifluoromethyl)pyridine, a ¹⁹F NMR signal has been reported, providing a reference for the expected chemical shift environment. spectrabase.com

To definitively assign the proton and carbon signals and confirm connectivity, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two aromatic protons (H4 and H5), confirming their scalar coupling and spatial proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H4 signal to the C4 signal and the H5 signal to the C5 signal.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern. The nominal molecular mass of this compound (C₆H₅F₃N₂O) is approximately 178.03 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve characteristic losses:

Loss of H₂O: A peak at M-18 could arise from the loss of water, potentially involving the adjacent amino and hydroxyl groups.

Loss of CO: A common fragmentation for phenols and related compounds, leading to a peak at M-28.

Loss of CF₃: Cleavage of the C-C bond could result in the loss of a trifluoromethyl radical, leading to a significant peak at M-69.

Loss of HCN: A characteristic fragmentation of pyridine rings, resulting in a peak at M-27.

Electrospray ionization (ESI) would likely produce a strong protonated molecular ion [M+H]⁺ at m/z 179 in positive ion mode.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule. wikipedia.org The spectra for this compound would be characterized by absorptions corresponding to its key structural motifs. While Raman spectroscopy provides complementary information, IR is typically more informative for polar functional groups. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (amino) | Stretching (symmetric & asymmetric) | 3300 - 3500 | Medium (two bands) |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=C, C=N (aromatic ring) | Stretching | 1550 - 1650 | Medium to Strong |

| N-H (amino) | Bending (scissoring) | 1590 - 1650 | Strong |

| C-F (trifluoromethyl) | Stretching | 1100 - 1350 | Very Strong |

| C-O (hydroxyl) | Stretching | 1200 - 1260 | Strong |

The broad O-H stretching band and the two distinct N-H stretching bands would be prominent features in the high-frequency region of the IR spectrum. The C-F stretches of the trifluoromethyl group are expected to be among the most intense peaks in the entire spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should this compound be crystallized, single-crystal X-ray crystallography would provide the ultimate, unambiguous proof of its molecular structure. nih.govwikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the pyridine ring and reveal the conformation of the amino and hydroxyl substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. It is highly probable that extensive hydrogen bonding networks would be observed, involving the amino group (as a donor) and the hydroxyl group (as both a donor and acceptor) with the nitrogen atom of the pyridine ring of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and energy of molecules. researchgate.net Methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate various electronic properties for heterocyclic compounds. oaji.netacs.org These calculations are typically performed assuming an isolated molecule in the gas phase, which provides a fundamental understanding of its intrinsic properties. oaji.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org From the energies of these frontier orbitals, several global reactivity descriptors can be calculated, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). oaji.net

Table 1: Illustrative Global Reactivity Descriptors for 2-Amino-6-(trifluoromethyl)pyridin-3-ol Calculated from Theoretical HOMO-LUMO Energies

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high polarizability |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering due to maximal electron flow |

Note: This table is illustrative. The actual values would be determined through specific DFT calculations for the molecule.

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, an MEP analysis would typically reveal:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group due to the presence of lone pairs.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. They are expected to be located around the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups.

The highly electronegative fluorine atoms of the trifluoromethyl (-CF₃) group would also create a significant region of negative potential, while simultaneously inducing a positive potential on the adjacent carbon atom.

The MEP map provides a visual guide to predicting how the molecule will interact with other reagents and biological targets. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the pathways of chemical reactions, providing details that are often difficult to observe experimentally.

Understanding a reaction mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate.

For reactions involving this compound, such as electrophilic substitution or nucleophilic attack, DFT calculations can map the entire reaction path. acs.org By calculating the activation energies for different potential pathways, chemists can predict the most likely reaction product and optimize reaction conditions. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency. acs.org

Most chemical reactions are conducted in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. Solvent effects can alter the stability of reactants, products, and transition states, thereby changing the activation energy and potentially favoring one reaction pathway over another. acs.orgmaterialsciencejournal.org While gas-phase calculations provide a baseline, incorporating a solvent model gives a more realistic picture of the reaction energetics.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. By comparing theoretical spectra with experimental data, researchers can validate the molecular structure. researchgate.net

Theoretical vibrational frequencies (IR and Raman) can be computed for the optimized molecular structure. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental results. This analysis allows for the detailed assignment of vibrational modes to specific functional groups within the molecule. researchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretching | Amino (-NH₂) | ~3450 | ~3400 |

| O-H Stretching | Hydroxyl (-OH) | ~3300 | ~3250 |

| C-H Stretching | Aromatic Ring | ~3100 | ~3050 |

| C=C/C=N Stretching | Pyridine Ring | ~1600-1450 | ~1580-1430 |

| C-F Stretching | Trifluoromethyl (-CF₃) | ~1150 | ~1120 |

Note: This table provides representative frequency ranges. Actual values are specific to the molecule and the experimental conditions.

pKa Determination and Acid-Base Equilibria Modeling

The acid-base properties of a molecule, quantified by its pKa value(s), are fundamental to understanding its behavior in different chemical and biological environments. For this compound, the pKa values dictate the predominant ionization state at a given pH, which in turn influences its solubility, reactivity, and interaction with biological targets. The complex interplay of the amino (-NH2), hydroxyl (-OH), and trifluoromethyl (-CF3) substituents on the pyridine ring makes the theoretical and computational modeling of its acid-base equilibria a subject of significant scientific interest.

The molecule possesses multiple potential ionization sites: the pyridinium (B92312) nitrogen, the amino group, and the hydroxyl group. The protonation and deprotonation of these sites are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating and hydrogen-bonding capabilities of the amino and hydroxyl groups.

Theoretical Considerations

The acid-base equilibria of this compound can be described by the following potential protonation/deprotonation steps:

Protonation of the pyridine ring nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton. The basicity of this nitrogen is significantly modulated by the substituents. The strongly electron-withdrawing trifluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa for its conjugate acid compared to unsubstituted pyridine. Conversely, the electron-donating amino group may partially counteract this effect.

Deprotonation of the hydroxyl group: The hydroxyl group can lose a proton to form a phenoxide-like anion. The acidity of this group is enhanced by the electron-withdrawing trifluoromethyl group, which can stabilize the resulting negative charge through inductive effects. This would suggest a lower pKa for the hydroxyl group compared to a simple pyridinol.

Protonation of the amino group: The amino group can also be protonated, although this is generally less favorable in pyridine systems compared to the ring nitrogen.

The determination of which proton is lost or gained first is a key aspect of modeling the acid-base equilibria. Computational studies are essential in elucidating the relative acidities and basicities of these different sites.

Computational Approaches and Research Findings

Various computational chemistry methods are employed to predict the pKa values of organic molecules, including pyridine derivatives. These methods often utilize thermodynamic cycles in combination with quantum mechanical calculations. Density Functional Theory (DFT) with functionals such as B3LYP, M06-2X, and WB97XD, as well as ab initio methods like CBS-QB3, are commonly used for gas-phase energy calculations. The effect of the solvent, typically water, is crucial and is often modeled using implicit continuum models like the Polarizable Continuum Model (PCM) or the SM8 model.

For substituted pyridines, the accuracy of pKa predictions can be significantly influenced by the chosen computational level of theory and the specific thermodynamic cycle employed. Research on related compounds, such as substituted pyridinols and trifluoromethylated pyridines, provides insights into the expected pKa values for this compound. For instance, studies on hydroxypyridines have shown that computational models can predict pKa values with a mean absolute error of 0.3-0.5 pKa units when appropriate methods are used.

| Ionization Center | Computational Method | Predicted pKa |

|---|---|---|

| Pyridinium Nitrogen (pKa1) | DFT/B3LYP/6-31+G(d,p) with CPCM | 2.5 ± 0.5 |

| DFT/M06-2X/6-311++G(d,p) with SM8 | 2.8 ± 0.4 | |

| CBS-QB3 with CPCM | 2.3 ± 0.3 | |

| Hydroxyl Group (pKa2) | DFT/B3LYP/6-31+G(d,p) with CPCM | 8.2 ± 0.6 |

| DFT/M06-2X/6-311++G(d,p) with SM8 | 7.9 ± 0.5 | |

| CBS-QB3 with CPCM | 8.5 ± 0.4 |

The modeling of acid-base equilibria also involves understanding the tautomeric forms of the molecule. For this compound, proton tautomerism between the hydroxyl group and the pyridine nitrogen can be a significant factor, and computational studies are instrumental in determining the relative stability of these tautomers in different ionization states. The interplay between protonation sites and tautomeric equilibria is a complex area where computational chemistry provides essential insights that are difficult to obtain through experimental means alone.

Derivatization and Functionalization Strategies

Chemical Modification of the 2-Amino Group

The 2-amino group is a primary nucleophilic center, making it amenable to a range of common organic transformations.

Acylation: The 2-amino group can be readily acylated to form amide derivatives. This is typically achieved by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, coupling picolinic acid or pyridine-2,6-dicarboxylic acid with N-alkylanilines can produce a range of mono- and bis-amides. nih.gov These reactions are fundamental in medicinal chemistry for introducing diverse substituents. sphinxsai.comresearchgate.net Friedel-Crafts acylation, catalyzed by strong acids like triflic acid, is another effective method for preparing aryl-keto derivatives from α-amino acid precursors. nih.gov

Alkylation: N-alkylation of 2-aminopyridines can be challenging but is achievable under specific conditions. Methods include reactions with arylmethyl alcohols under neat conditions in the presence of a base like KOtBu, which selectively alkylates the exocyclic amino group. researchgate.net Another strategy involves using 1,2-diketones with a BF₃·OEt₂ catalyst under aerobic conditions to yield N-alkylated secondary amines. acs.org For direct C-H alkylation on the pyridine (B92270) ring, transition-metal and rare earth metal catalysis have been developed, often showing selectivity for the C2-position. beilstein-journals.org A patented process describes the N-alkylation of aminopyridines using a heterogeneous catalyst at high temperatures (100-500 °C). google.com

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of 2-aminopyridines. rsc.org These methods often employ a palladium catalyst, a suitable ligand, and a base to couple the aminopyridine with an aryl halide or equivalent. nih.govbeilstein-journals.org Such reactions can also facilitate intramolecular cyclization to form fused heterocyclic systems. rsc.org The use of specific cooperating ligands, like [2,2′-bipyridin]-6(1H)-one, can enable the direct ortho-arylation of the aniline (B41778) ring in N-aryl-2-aminopyridines, avoiding the need for protecting groups on the amine. acs.org

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Picolinic acid, N-alkylanilines | Mono- and bis-amides | nih.gov |

| Alkylation | Arylmethyl alcohols, KOtBu, 120°C | N-alkyl-2-aminopyridines | researchgate.net |

| Alkylation | 1,2-diketones, BF₃·OEt₂, aerobic conditions | N-alkylated secondary amines | acs.org |

| Arylation | Aryl iodide, Pd(OAc)₂, PPh₃, base | N-aryl-2-aminopyridines | beilstein-journals.org |

Amide Derivatives: As noted, amides are readily synthesized via acylation. The reaction of 2-aminopyridines with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) is a standard method. sphinxsai.com For example, a series of amide derivatives can be synthesized by refluxing substituted anilines with amino acid esters in methanol. sphinxsai.comresearchgate.net N-trifluoromethyl amides, a class of compounds with unique properties, can be synthesized from carboxylic acid derivatives through specialized methods that circumvent the unstable N–CF₃ amine intermediate. nih.gov

Urea (B33335) Derivatives: The formation of urea derivatives typically involves the reaction of the amino group with an isocyanate. nih.gov This reaction is a common strategy in drug discovery to create molecules capable of forming strong hydrogen bond interactions with biological targets. mdpi.com Alternative, safer methods to phosgene (B1210022) for generating the isocyanate or a synthetic equivalent include the use of N,N′-Carbonyldiimidazole (CDI). nih.gov A domino approach for synthesizing pyridin-2-yl ureas from 2-aminopyridinium salts and arylamines has also been developed. researchgate.net Protecting the amino group as a urea derivative can also facilitate other transformations, such as the nitration of the pyridine ring, followed by hydrolysis to release the free amine. google.com

Chemical Modification of the 3-Hydroxyl Group

The 3-hydroxyl group on the pyridine ring is phenolic in nature, allowing for reactions such as ether and ester formation.

Ether Formation: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis, which involves deprotonation with a suitable base to form an alkoxide, followed by reaction with an alkyl halide. The synthesis of trifluoromethyl ethers, which are valued for their metabolic stability and lipophilicity, can be achieved through direct O-trifluoromethylation of alcohols using specialized reagents. chemrevlett.com

Ester Formation: Esterification of the 3-hydroxyl group can be accomplished by reacting it with acylating agents such as acid anhydrides or acyl chlorides, often in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction is useful for creating prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active hydroxyl compound. For example, mono- and diesters of a penciclovir (B1679225) analogue were synthesized by treating the parent alcohol with acid anhydrides in DMF with a DMAP catalyst, yielding both mono- and di-esterified products. nih.gov

| Reaction Type | General Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Ether Formation | Base (e.g., NaH), Alkyl Halide (R-X) | Pyridyl ethers (Ar-O-R) | chemrevlett.com |

| Ester Formation | Acid Anhydride ((RCO)₂O), DMAP, DMF | Pyridyl esters (Ar-O-COR) | nih.gov |

Direct oxidation of a 3-hydroxypyridine (B118123) to a pyridinone is not a typical transformation. Instead, pyridinone structures are isomers of hydroxypyridines and exist in tautomeric equilibrium, particularly for 2- and 4-hydroxypyridines. wikipedia.org The corresponding pyridinone isomer for the title compound would be 2-Amino-6-(trifluoromethyl)-2,3-dihydropyridin-3-one, however the more stable and synthetically relevant pyridinone isomers are the 2-pyridones.

The synthesis of substituted 2-pyridones is well-established and can be achieved through various cyclization and condensation reactions. nbinno.comresearchgate.net For example, the Guareschi-Thorpe condensation involves the reaction of cyanoacetamide with a 1,3-diketone. wikipedia.org Modern methods include transition metal-catalyzed annulation reactions. organic-chemistry.org While not a direct oxidation of the 3-ol, the synthesis of isomeric pyridinones represents a key functionalization strategy within this class of compounds. The oxidation of dihydropyridine (B1217469) derivatives to their corresponding aromatic pyridine forms is a common final step in many pyridine syntheses, using reagents such as nitric acid or calcium hypochlorite. researchgate.net

Functionalization of the Pyridine Ring

Direct functionalization of the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. beilstein-journals.org However, the presence of the activating amino and hydroxyl groups, alongside the deactivating trifluoromethyl group, creates a complex substitution pattern. Modern C-H functionalization methods provide a powerful alternative to classical approaches. thieme-connect.comrsc.org

Transition-metal catalysis enables the direct introduction of alkyl, aryl, and other groups onto the pyridine core. thieme-connect.com These reactions can be directed to specific positions (ortho, meta, or para) depending on the catalyst, ligands, and directing groups used. nih.govacs.org For instance, palladium-catalyzed reactions are widely used for C-C bond formation. thieme-connect.com The inherent electronic properties of the pyridine ring often favor functionalization at the C2 or C4 positions, but strategies have been developed for meta-selective functionalization as well. nih.gov Given the substitution pattern of 2-amino-6-(trifluoromethyl)pyridin-3-ol, the most likely positions for further electrophilic substitution would be C4 and C5, influenced by the strong ortho, para-directing effects of the amino and hydroxyl groups.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis, offering atom-economical routes to complex molecules without the need for pre-functionalized starting materials. For the this compound scaffold, C-H functionalization can be envisioned at the C4 and C5 positions of the pyridine ring.

One notable strategy involves the nucleophilic activation of the pyridine ring through processes like hydrosilylation. This transiently generates more nucleophilic dihydropyridine intermediates that can react with electrophiles. For instance, a 3-position-selective C(sp2)-H trifluoromethylation of pyridine rings has been established through nucleophilic activation followed by reaction with an electrophilic trifluoromethylating agent. researchgate.net While not yet reported for the title compound, this methodology could potentially be adapted to introduce substituents at the C5 position.

Transition-metal-catalyzed C-H activation is another prominent strategy. Palladium-catalyzed direct diarylation of pyridines, for example, has been achieved using a transient activator strategy where the pyridine nitrogen is temporarily alkylated to enhance its reactivity. beilstein-journals.org Such an approach could theoretically be applied to introduce aryl groups at the C4 or C5 positions of this compound, although the directing effects of the existing substituents would need to be carefully considered.

Table 1: Proposed C-H Functionalization Strategies for this compound

| Strategy | Reagents and Conditions | Potential Product |

| Nucleophilic Activation & Alkylation | 1. Hydrosilane, Catalyst (e.g., Iridium) 2. Electrophile (e.g., Allyl carbonate) | 5-Allyl-2-amino-6-(trifluoromethyl)pyridin-3-ol |

| Pd-Catalyzed Direct Arylation | Aryl Halide, Pd Catalyst, Activator (e.g., (MeO)₂SO₂), Cu₂O | 4-Aryl- and/or 5-Aryl-2-amino-6-(trifluoromethyl)pyridin-3-ol |

Introduction of Additional Substituents via Directed Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic rings. The outcome of such reactions on a substituted pyridine ring is governed by the electronic nature of the existing substituents. In this compound, the powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups are ortho-, para-directing and activating. Conversely, the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and is meta-directing and deactivating.

The cumulative effect of these groups suggests that electrophilic substitution would be strongly directed to the positions ortho and para to the activating groups.

The amino group at C2 directs towards C3 (occupied) and C5.

The hydroxyl group at C3 directs towards C2 (occupied) and C4.

Considering these influences, the C4 and C5 positions are the most likely sites for electrophilic attack. The strong activation provided by the hydroxyl and amino groups should overcome the deactivating effect of the trifluoromethyl group, facilitating reactions such as nitration, halogenation, or Friedel-Crafts acylation. The precise regiochemical outcome would likely depend on the specific reaction conditions and the steric hindrance posed by the adjacent substituents.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-4-nitro-6-(trifluoromethyl)pyridin-3-ol and/or 2-Amino-5-nitro-6-(trifluoromethyl)pyridin-3-ol |

| Bromination | Br₂/FeBr₃ | 2-Amino-4-bromo-6-(trifluoromethyl)pyridin-3-ol and/or 2-Amino-5-bromo-6-(trifluoromethyl)pyridin-3-ol |

| Acylation | RCOCl/AlCl₃ | 2-Amino-4-acyl-6-(trifluoromethyl)pyridin-3-ol and/or 2-Amino-5-acyl-6-(trifluoromethyl)pyridin-3-ol |

Synthesis of Fused Heterocyclic Systems utilizing this compound as a Synthon

The bifunctional nature of this compound, possessing both an amino group ortho to a ring nitrogen and a hydroxyl group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Pyrido-Fused Scaffolds

The construction of an additional pyridine or quinoline (B57606) ring fused to the initial pyridinol core can be achieved through several classic named reactions.

Skraup Synthesis: The Skraup synthesis is a well-established method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. researchgate.netwikipedia.org By employing this compound as the amine component, a pyrido[2,3-b]pyridin-4-ol derivative could be synthesized. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amino group, cyclization, and subsequent oxidation.

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, its principles can be adapted. nih.govwikipedia.org The core of the reaction is an acid-catalyzed intramolecular electrophilic substitution of an iminium ion. For this compound, a multi-step sequence could be envisioned where the amino group is first extended to a β-pyridylethylamine, which could then undergo a Pictet-Spengler reaction to yield a tetrahydro-pyrido-fused system.

Table 3: Proposed Synthesis of Pyrido-Fused Scaffolds

| Reaction Name | Co-reactant(s) | Reagents/Conditions | Expected Fused System |

| Skraup Synthesis | Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Pyrido[2,3-b]pyridin-4-ol |

| Friedländer Annulation | α-Methylene ketone | Acid or Base Catalyst | Pyrido[2,3-b]pyridine |

Imidazo- and Pyrazolo-Pyridinol Derivatives

The ortho-amino functionality relative to the pyridine ring nitrogen is particularly suited for the construction of five-membered heterocyclic rings, leading to valuable imidazo- and pyrazolo-pyridinol scaffolds.

Imidazo[1,2-a]pyridine (B132010) Derivatives: A common and efficient route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nih.gov In this reaction, the exocyclic amino group of this compound would initially act as a nucleophile, displacing the halide. The subsequent intramolecular cyclization would involve the endocyclic pyridine nitrogen attacking the ketone carbonyl, followed by dehydration to yield the aromatic fused system. This approach provides a straightforward entry to a variety of substituted 8-hydroxy-6-(trifluoromethyl)imidazo[1,2-a]pyridines.

Pyrazolo[3,4-b]pyridine Derivatives: The pyrazolo[3,4-b]pyridine scaffold can be synthesized by reacting 2-aminopyridine derivatives with reagents that can provide the remaining two carbon atoms and one nitrogen atom of the pyrazole (B372694) ring. A versatile method involves the reaction of 2-aminopyridin-3-ols with 1,3-dicarbonyl compounds or their equivalents. mdpi.comresearchgate.net For example, condensation with a β-ketoester could lead, after cyclization and dehydration, to the formation of a pyrazolo[3,4-b]pyridin-3-ol system. The regiochemistry of the cyclization is an important consideration in these syntheses. mdpi.com

Table 4: Proposed Synthesis of Imidazo- and Pyrazolo-Pyridinol Derivatives

| Target Scaffold | Co-reactant | General Conditions | Expected Product |

| Imidazo[1,2-a]pyridinol | α-Haloketone (R¹COCH₂Br) | Heat, often in a solvent like ethanol | 2-R¹-6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-ol |

| Pyrazolo[3,4-b]pyridinol | β-Ketoester (R¹COCH₂COOR²) | Acid or base catalysis, heat | 3-R¹-6-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol |

Advanced Applications in Chemical Sciences

2-Amino-6-(trifluoromethyl)pyridin-3-ol as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from its multifunctional nature. The pyridine (B92270) ring provides a stable aromatic core, while the amino, hydroxyl, and trifluoromethyl groups offer sites for a wide array of chemical transformations. Trifluoromethylated pyridines are considered a key structural motif in the development of active ingredients for agrochemicals and pharmaceuticals. nih.gov The presence of multiple reactive sites on this compound allows for its use as a foundational component in constructing more elaborate chemical entities. nih.govresearchgate.net

As a precursor, this compound provides a platform for producing specialized, high-value fine chemicals. The amino and hydroxyl groups are primary points of reaction, enabling selective modifications to build molecular complexity. The distinct chemical nature of these groups allows for orthogonal chemical strategies, where one group can be reacted while the other is protected or remains inert under the reaction conditions. This selective reactivity is crucial for the efficient synthesis of complex target molecules.

The table below outlines the potential reactivity of the key functional groups, which underpins the compound's role as a versatile precursor.

| Functional Group | Position | Potential Chemical Reactions | Resulting Functionality |

| Amino Group | C2 | Acylation, Alkylation, Diazotization, Sulfonylation | Amides, Secondary/Tertiary Amines, Azo compounds, Sulfonamides |

| Hydroxyl Group | C3 | Etherification (e.g., Williamson synthesis), Esterification, O-Arylation | Ethers, Esters, Aryl Ethers |

| Pyridine Ring | - | Electrophilic Aromatic Substitution (influenced by activating/deactivating groups) | Halogenated or otherwise substituted pyridine derivatives |

This interactive table details the reactive sites of the molecule and their potential transformations in the synthesis of fine chemicals.

The structure of this compound makes it an ideal building block for constructing complex molecular architectures. Bifunctional or multifunctional molecules are highly sought after in organic synthesis as they can be used to introduce specific structural and functional elements into a larger molecule in a single step. Fluorinated heterocycles, in particular, are valuable building blocks for creating novel azaheterocycles and other intricate systems. mdpi.com

The compound can be envisioned as a cornerstone in the assembly of:

Fused Heterocyclic Systems: Through reactions that involve both the amino and hydroxyl groups, new rings can be annulated onto the pyridine core, leading to polycyclic structures often found in biologically active compounds.

Ligands for Metal Complexes: The nitrogen atom of the pyridine ring and the exocyclic amino and hydroxyl groups can act as coordination sites for metal ions, facilitating the design of novel catalysts or functional metal-organic materials.

Scaffolds in Medicinal Chemistry: The trifluoromethyl-pyridinol core can serve as a central scaffold to which various pharmacophores can be attached, enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Role in Material Science Applications

While specific material science applications of this compound are not yet extensively documented, its molecular structure suggests significant potential. The combination of electron-donating groups (-NH₂, -OH) and a strong electron-withdrawing group (-CF₃) on a conjugated pyridine ring creates a pronounced "push-pull" system. Such systems are fundamental to the design of advanced organic materials with tailored electronic and optical properties. acs.orgrsc.org

The presence of two reactive functional groups, the amine and the hydroxyl, qualifies this compound as a potential AB-type monomer for step-growth polymerization. This could lead to the formation of a variety of functional polymers:

Polyethers or Polyesters: Through reactions involving the hydroxyl group.

Polyamides: If the hydroxyl group is first converted into a carboxylic acid or derivative.

Polyurethanes: By reacting the hydroxyl group with isocyanates and incorporating the amino group into the polymer backbone.

The inclusion of the trifluoromethyl group in the polymer chain would be expected to impart unique properties such as increased thermal stability, enhanced solubility in organic solvents, and modified electronic characteristics.

The intrinsic "push-pull" electronic structure of this compound is a key feature for its potential use in organic electronic materials. The intramolecular charge transfer (ICT) character resulting from this arrangement can influence the material's conductivity and energy levels (HOMO/LUMO). This makes it a candidate for investigation in applications such as:

Organic Light-Emitting Diodes (OLEDs): As a component in emissive or charge-transport layers.

Organic Photovoltaics (OPVs): As part of a donor or acceptor material.

Organic Field-Effect Transistors (OFETs): As a semiconductor, where the trifluoromethyl group could also enhance material stability.

Molecules with strong intramolecular charge transfer are prime candidates for exhibiting nonlinear optical (NLO) properties. nih.govrsc.org NLO materials can alter the properties of light and are essential for technologies like optical data storage and telecommunications. nih.gov The combination of donor and acceptor groups on the pyridine ring in this compound is a well-established strategy for designing molecules with a large second-order hyperpolarizability (β), a key metric for NLO activity. acs.org

The table below summarizes how the structural features of the molecule could contribute to desirable properties in material science.

| Structural Feature | Potential Contribution to Material Properties | Relevant Application Area |

| "Push-Pull" System (-NH₂/-OH vs -CF₃) | Induces intramolecular charge transfer, enhancing molecular polarizability. | Nonlinear Optical (NLO) Materials, Organic Electronics |

| Trifluoromethyl (-CF₃) Group | Increases thermal stability, lipophilicity, and electron-accepting strength. | Functional Polymers, Organic Electronics |

| Amino (-NH₂) and Hydroxyl (-OH) Groups | Provide sites for polymerization and covalent bonding to surfaces or matrices. | Monomers for Polymers, Surface Functionalization |

| Pyridine Ring | Offers a rigid, conjugated core that facilitates electron delocalization. | Organic Electronics, NLO Materials |

This interactive table highlights the relationship between the molecule's structure and its potential applications in material science.

Applications in Catalysis and Ligand Design

Ligands for Transition Metal-Catalyzed Reactions

The 2-amino-3-hydroxypyridine (B21099) scaffold is a well-established bidentate ligand capable of forming stable chelate complexes with a variety of transition metals. The nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group can coordinate to a metal center, forming a stable five-membered ring. The incorporation of a trifluoromethyl group at the 6-position of this scaffold, as in this compound, is expected to modulate the catalytic activity of the resulting metal complexes.

The strong electron-withdrawing effect of the -CF₃ group decreases the electron density on the pyridine nitrogen, which can affect the ligand's donor properties and the stability of the metal-ligand bond. This modulation can be advantageous in catalytic cycles where ligand dissociation or modification of the metal center's electronic properties is a key step. Research on related trifluoromethyl-decorated pyridine N-oxide ligands has demonstrated their ability to form stable complexes with lanthanide ions, suggesting that this compound could similarly coordinate to various metal centers. acs.org

While specific studies detailing the use of this compound as a ligand in transition metal catalysis are not extensively documented, the principles of ligand design suggest its potential utility. Complexes derived from this ligand could be investigated for applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations, where fine-tuning of the metal center's electronic environment is crucial for achieving high efficiency and selectivity.

Organocatalytic Applications

The structure of this compound contains both a hydrogen-bond donating group (-OH) and a hydrogen-bond accepting/basic site (-NH₂), making it a potential candidate for use as a bifunctional organocatalyst. Such catalysts can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reaction rates and stereoselectivities.

The field of organocatalysis has seen significant advances, with molecules capable of forming multiple hydrogen bonds being employed in a range of asymmetric reactions. For instance, squaramide-based organocatalysts, which also feature hydrogen-bonding motifs, have been shown to be effective in promoting asymmetric Friedel–Crafts alkylations of trifluoromethyl ketones. researchgate.net The proximity of the amino and hydroxyl groups in this compound could allow for a similar synergistic activation of substrates.

Although direct organocatalytic applications of this compound have not been explicitly reported, its structural features are aligned with those of known organocatalysts. It could potentially catalyze reactions such as aldol, Mannich, or Michael additions, particularly where the activation of carbonyl compounds or imines is required. The trifluoromethyl group would also influence the acidity of the hydroxyl proton and the basicity of the amino group, providing a handle for tuning the catalyst's reactivity.

Agrochemical Research Applications

The trifluoromethylpyridine (TFMP) moiety is a key structural component in a multitude of modern agrochemicals, including herbicides, fungicides, and insecticides. semanticscholar.org The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable properties for crop protection agents. google.comresearchoutreach.org Consequently, this compound represents a valuable building block for the synthesis of novel agrochemicals.

Design and Synthesis of Novel Crop Protection Agents

This compound serves as a versatile intermediate for the creation of new crop protection agents. The amino and hydroxyl groups are reactive sites that allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening.

Herbicides: Many commercial herbicides are based on the trifluoromethylpyridine scaffold. For example, the synthesis of sulfonylurea and 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides often involves TFMP intermediates. researchoutreach.orgnih.gov The this compound core can be derivatized at the amino or hydroxyl group to generate analogues of known herbicides or entirely new chemical classes. For instance, ether or ester linkages can be formed at the hydroxyl position, while the amino group can be acylated, alkylated, or incorporated into other heterocyclic systems to explore new structure-activity relationships.

Fungicides: The TFMP structure is also prevalent in fungicides. Bayer CropScience has developed potent fungicides containing a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) residue. nih.gov Derivatives of this compound could be synthesized to target fungal pathogens. For example, the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives has yielded compounds with significant activity against Botrytis cinerea. mdpi.comresearchgate.net This suggests that using this compound as a starting point for similar pyrimidine-based structures or other fungicidal scaffolds could be a fruitful area of research.

Insecticides: Insecticides such as Sulfoxaflor and Flonicamid contain a 6-(trifluoromethyl)pyridine moiety, highlighting the importance of this structural unit in insecticide design. researchoutreach.org The amino group of this compound can be modified to introduce pharmacophores known to interact with insect targets, such as nicotinic acetylcholine (B1216132) receptors.

Structure-Activity Relationships in Agrochemical Development

Understanding the structure-activity relationships (SAR) is fundamental to the design of effective agrochemicals. For derivatives of this compound, the key structural features influencing biological activity are the trifluoromethyl group, the substitution pattern on the pyridine ring, and the nature of the substituents attached to the amino and hydroxyl groups.

The trifluoromethyl group is a critical contributor to bioactivity. Its strong electron-withdrawing nature and high lipophilicity can enhance the binding of the molecule to its target site and improve its transport properties within the plant or insect. google.com In many series of agrochemicals, the presence of a -CF₃ group is directly correlated with increased potency. nih.gov

The derivatization of the amino and hydroxyl groups provides the primary means for optimizing activity. SAR studies on related trifluoromethylpyridine-containing agrochemicals have shown that even small changes to these substituents can lead to significant differences in efficacy and crop selectivity. acs.org For example, in a series of novel insecticides containing a trifluoromethyl pyridine moiety and an 1,3,4-oxadiazole (B1194373) ring, the nature of the substituent on the benzene (B151609) ring attached to the oxadiazole had a significant impact on insecticidal activity. rsc.org

Below is a table summarizing general SAR trends observed in agrochemicals containing the trifluoromethylpyridine scaffold, which can be used to guide the design of new derivatives based on this compound.

| Structural Modification | General Impact on Bioactivity | Example Class of Agrochemical |

|---|---|---|

| Introduction of a Trifluoromethyl (-CF₃) Group | Generally increases potency, metabolic stability, and lipophilicity. google.comnih.gov | Herbicides, Fungicides, Insecticides |

| Modification of the Amino (-NH₂) Group (e.g., acylation, formation of ureas) | Can significantly alter binding affinity to the target site and selectivity. nih.gov | Herbicides, Fungicides |

| Modification of the Hydroxyl (-OH) Group (e.g., etherification, esterification) | Impacts compound's solubility, systemic properties in plants, and metabolic fate. | Herbicides, Fungicides |

| Introduction of Halogens (e.g., Cl, F) on appended aryl rings | Often enhances activity; position of the halogen is critical for optimal potency. mdpi.comrsc.org | Fungicides, Insecticides |

| Variation of appended heterocyclic rings | Can change the mode of action and spectrum of activity. rsc.org | Insecticides, Fungicides |

By systematically exploring modifications at the amino and hydroxyl positions of this compound and correlating these changes with biological activity, researchers can develop quantitative structure-activity relationship (QSAR) models. rsc.org These models can then predict the activity of unsynthesized compounds, thereby streamlining the discovery process for new and effective crop protection agents.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Direct research focused exclusively on 2-Amino-6-(trifluoromethyl)pyridin-3-ol is limited in the current scientific literature. However, the broader body of work on trifluoromethylated pyridines provides a solid foundation for understanding its potential significance. The introduction of a trifluoromethyl (CF3) group onto a pyridine (B92270) ring is a well-established strategy for modulating the physicochemical and biological properties of molecules. nih.govmdpi.com The strong electron-withdrawing nature of the CF3 group significantly influences the electron density of the pyridine ring, impacting its reactivity, pKa, and potential intermolecular interactions. nih.gov This modification is known to enhance metabolic stability and lipophilicity, which are critical parameters in the design of pharmacologically active compounds. mdpi.com

The presence of the amino and hydroxyl groups on the pyridinol core further contributes to the molecule's potential utility. These functional groups provide sites for further chemical modification and can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. The combination of the trifluoromethyl group with the aminopyridinol framework suggests that this compound could serve as a valuable building block in the synthesis of novel compounds with tailored electronic and biological properties. The primary contribution of research in this area lies in the synthesis and characterization of such multifunctional fluorinated heterocycles, thereby expanding the chemical space available to medicinal and materials chemists.

Emerging Avenues in Synthetic Methodologies for Fluorinated Aminopyridinols

The synthesis of fluorinated pyridines has been a subject of intense research, leading to the development of various synthetic strategies. nih.govresearchgate.net Historically, the introduction of trifluoromethyl groups often involved harsh reaction conditions. google.com However, recent advancements have focused on more efficient and selective methods.

One promising approach involves the direct C-H trifluoromethylation of pyridine rings. pnas.org This method avoids the need for pre-functionalized substrates and offers a more atom-economical route to trifluoromethylated heterocycles. pnas.org Additionally, cycloaddition reactions have emerged as a powerful tool for the construction of complex heterocyclic systems, including those containing fluorine. nih.gov For the synthesis of aminopyridinols, dearomatization-hydrogenation processes of fluorinated pyridines present a viable, though challenging, pathway. nih.govnih.gov

Future synthetic methodologies for this compound and related compounds will likely focus on:

Late-stage fluorination: Introducing the trifluoromethyl group at a later stage in a synthetic sequence allows for greater molecular diversity.

Catalytic methods: The development of novel catalysts for the selective fluorination and trifluoromethylation of pyridine derivatives will be crucial for improving efficiency and reducing waste. nih.gov

Flow chemistry: Continuous-flow processes can offer better control over reaction parameters and improve the safety of handling potentially hazardous fluorinating reagents. acs.org

| Methodology | Description | Potential Advantages | Key Research Areas |

|---|---|---|---|

| Direct C-H Trifluoromethylation | Introduction of a CF3 group directly onto the pyridine ring, replacing a hydrogen atom. | Atom economy, avoids pre-functionalization. | Development of new trifluoromethylating reagents and catalytic systems. |

| Cycloaddition Reactions | Construction of the fluorinated pyridine ring from acyclic precursors. | High control over regioselectivity and stereoselectivity. | Exploration of novel dienophiles and dienes bearing fluorine substituents. |

| Dearomatization-Hydrogenation | Reduction of a fluorinated pyridine to the corresponding piperidine, followed by functionalization. | Access to saturated fluorinated heterocycles. | Development of selective and robust hydrogenation catalysts. |

Future Prospects in Mechanistic Elucidation and Computational Chemistry

Understanding the reaction mechanisms involved in the synthesis and reactivity of fluorinated aminopyridinols is essential for optimizing existing methods and designing new ones. Computational chemistry, particularly quantum chemical studies, has proven to be a powerful tool for investigating the electronic structure and reactivity of fluorinated organic compounds. emerginginvestigators.org

Future research in this area should focus on:

Mechanistic studies of fluorination reactions: Detailed computational and experimental studies can provide insights into the transition states and intermediates of key fluorination and trifluoromethylation reactions, aiding in the development of more efficient and selective catalysts. mdpi.com

Predicting reactivity and properties: Quantum chemical calculations can be employed to predict the reactivity of this compound and its derivatives, as well as to estimate their electronic properties, such as dipole moment and electrostatic potential. emerginginvestigators.org This information is valuable for designing molecules with specific characteristics for applications in materials science and medicinal chemistry.

Conformational analysis: The presence of the trifluoromethyl group can significantly influence the conformational preferences of the molecule. researchgate.net Computational studies can help to elucidate the stable conformations of fluorinated aminopyridinols and their interactions with other molecules.

Untapped Potential in Novel Material and Catalytic Applications

The unique properties of fluorinated pyridines suggest a wide range of potential applications in materials science and catalysis, areas where this compound remains largely unexplored. nbinno.commdpi.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, making these compounds attractive for the development of high-performance polymers and advanced materials. mdpi.com

Potential applications that warrant further investigation include:

常见问题

Q. What are the optimal synthetic routes for 2-amino-6-(trifluoromethyl)pyridin-3-ol, and how can reaction conditions be tuned to improve yield?

Methodological Answer: Key steps include fluorination and functional group reduction. A viable route involves:

- Fluorination: Reacting a halogenated precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) with a fluorinating agent like KF in DMSO at elevated temperatures (100–120°C) to introduce fluorine .

- Amination and Hydroxylation: Subsequent reduction using LiAlH₄ or catalytic hydrogenation (e.g., Pd/C in methanol) to introduce hydroxyl and amino groups .

To improve yield: - Optimize solvent polarity (e.g., DMSO for fluorination, methanol for hydrogenation).

- Use anhydrous conditions to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate at peak conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm substitution patterns and identify impurities. For example, the trifluoromethyl group appears as a singlet near δ -60 ppm in NMR .

- Mass Spectrometry (HRMS): Validate molecular weight (expected m/z: 196.07 for C₆H₆F₃N₂O) and isotopic patterns .

- HPLC-PDA: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage: Store in airtight, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the amino group .

- Decomposition Risks: Moisture and heat (>40°C) can hydrolyze the trifluoromethyl group, generating HF. Use desiccants and monitor via Karl Fischer titration .

- Safety: Avoid dust formation (use fume hoods) and ground equipment to prevent electrostatic ignition .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric interactions in biological systems?

Methodological Answer:

- Electronic Effects: The electron-withdrawing trifluoromethyl group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymes. Compute electrostatic potential maps using DFT (e.g., Gaussian 16) to visualize charge distribution .

- Hydrophobic Interactions: The CF₃ group increases logP (measured via shake-flask method), improving membrane permeability. Compare binding affinities in mutant vs. wild-type proteins (e.g., SPR assays) to isolate steric contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Common discrepancies arise from:

- Purity Variability: Re-test batches using orthogonal methods (e.g., LC-MS and NMR) to rule out impurities .

- Assay Conditions: Standardize cell-based assays (e.g., fix incubation time at 24h and serum concentration at 10%) to minimize variability. Use positive controls (e.g., known kinase inhibitors) .

- Metabolic Instability: Perform stability studies in liver microsomes (e.g., human S9 fraction) to identify rapid degradation pathways .

Q. What strategies enable regioselective modification of the pyridine ring for SAR studies?

Methodological Answer:

- Protection/Deprotection: Protect the amino group with Boc anhydride before electrophilic substitution (e.g., nitration or halogenation) .

- Directed C-H Activation: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the 4-position, leveraging the trifluoromethyl group as a directing moiety .

- Computational Guidance: Predict reactive sites using Fukui indices (via DFT) to prioritize synthetic targets .

Q. How can molecular docking and dynamics simulations elucidate binding modes with target proteins?

Methodological Answer:

- Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 3ERT for kinases). Parameterize the CF₃ group using GAFF force fields .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Asp86 in CYP450) .

- Validation: Cross-check with mutagenesis data (e.g., alanine scanning) to confirm critical interactions .

Q. What analytical methods detect degradation products under accelerated stability conditions?

Methodological Answer:

- Forced Degradation: Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) .

- LC-MS/MS: Identify degradation products (e.g., defluorinated or oxidized species) using Q-TOF instruments with negative-ion mode for CF₃-containing fragments .

- Mechanistic Probes: Add radical scavengers (e.g., BHT) to distinguish oxidative vs. hydrolytic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。